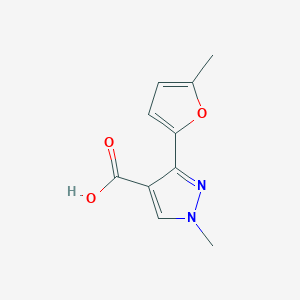
2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Cognitive Function Improvement
Research has demonstrated the potential of acetic ether derivatives, structurally related to "2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one", in enhancing cognitive functions. A study by Zhang Hong-ying (2012) explored the effects of specific derivatives on learning and memory reconstruction dysfunction in mice, indicating improvements in cognitive abilities through behavioral tests such as the darkness avoidance test and the water maze test Zhang Hong-ying, 2012.
Myelostimulatory Activity
Tynyshtyk K. Iskakova et al. (2014) synthesized derivatives of "2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one" and investigated their biological activities. The study found that these compounds exhibited anesthetic, spasmolytic, and immunosuppressive effects, with some showing higher myelostimulatory activities compared to levamisole, a standard reference compound Tynyshtyk K. Iskakova et al., 2014.
Alzheimer's Disease Research
A novel fluorescent probe for β-amyloids based on derivatives of "2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one" was synthesized for Alzheimer's disease research. The study by Huan-bao Fa et al. (2015) highlighted the probe's high binding affinity towards Aβ(1–40) aggregates, suggesting its utility in the molecular diagnosis of Alzheimer's disease Huan-bao Fa et al., 2015.
Liquid Crystal Networks
Supramolecular liquid-crystalline networks incorporating derivatives of "2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one" were studied by H. Kihara et al. (1996). These networks were prepared through self-assembly of multifunctional hydrogen-bonding molecules, demonstrating the formation of liquid-crystalline network structures H. Kihara et al., 1996.
Synthesis and Characterization
Research on the synthesis and characterization of various compounds incorporating "2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one" has been conducted to explore their chemical properties and potential applications. Studies like those by V. M. Sherekar et al. (2021) focused on synthesizing derivatives and evaluating their antimicrobial activities, indicating the versatility and utility of these compounds in developing new materials with specific functionalities V. M. Sherekar et al., 2021.
properties
IUPAC Name |
2-ethoxy-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-7-9(12)10-5-3-8(11)4-6-10/h8,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKAZSPKLLODQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline](/img/structure/B1462017.png)
amine](/img/structure/B1462018.png)
![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)
amine](/img/structure/B1462020.png)
![1-{4-[(1-Methylpiperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462023.png)

![Methyl 4-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1462026.png)



amine](/img/structure/B1462035.png)

![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)
![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)